molecular formula C12H16N2O2 B6142671 [3-(morpholine-4-carbonyl)phenyl]methanamine CAS No. 926226-99-5

[3-(morpholine-4-carbonyl)phenyl]methanamine

Cat. No.: B6142671
CAS No.: 926226-99-5
M. Wt: 220.27 g/mol
InChI Key: YIQLNDBCIPRMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Morpholine-4-carbonyl)phenyl]methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving as a versatile building block for the synthesis of more complex molecules. It features both a primary amine group and a morpholine ring, the latter being a privileged scaffold known to enhance the bioavailability and metabolic stability of drug candidates . While specific biological data for this compound may be limited, its structural components are highly relevant. The morpholine moiety is a common feature in compounds that inhibit key enzymatic pathways . In research settings, the primary amine group is particularly valuable for further chemical modification, allowing for conjugation with carboxylic acids, aldehydes, and other functional groups to create amide bonds or Schiff base linkages, which is a fundamental step in the synthesis of potential pharmacologically active agents . This makes it a potentially useful intermediate for researchers developing new chemical entities for various applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-(aminomethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQLNDBCIPRMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs sodium hydroxide or potassium carbonate as bases in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . Elevated temperatures (60–80°C) enhance reaction rates, achieving conversions >85% within 6–8 hours. A study comparing bases found potassium carbonate superior in minimizing byproducts (e.g., hydrolysis to benzyl alcohol derivatives), with isolated yields reaching 78%.

Table 1: Base and Solvent Effects on Nucleophilic Substitution Yield

BaseSolventTemperature (°C)Yield (%)Byproduct Formation
NaOHDMF8068Moderate
K2CO3Acetonitrile7078Low
NaHCO3THF6052High

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where morpholine’s lone pair attacks the benzylic carbon, displacing chloride. Steric hindrance from the ortho-carbonyl group slows the reaction compared to unsubstituted chloromethylarenes, necessitating prolonged heating. Computational studies suggest the morpholine ring’s chair conformation aligns optimally for backside attack, reducing activation energy by 12–15 kJ/mol compared to piperidine analogues.

Acylation Strategy Using Morpholine-4-carbonyl Chloride

An alternative route involves constructing the morpholine carbonyl moiety through acylation of 3-aminomethylbenzoic acid derivatives. This method, adapted from quinazoline synthesis protocols, uses morpholine-4-carbonyl chloride as the acylating agent.

Stepwise Synthesis and Characterization

  • Activation of Carboxylic Acid : 3-(Aminomethyl)benzoic acid is treated with thionyl chloride to form the corresponding acid chloride.

  • Acylation with Morpholine : The acid chloride reacts with morpholine in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

  • Workup and Isolation : The product precipitates upon addition of ice water, with purification via recrystallization from ethanol/water mixtures.

Key Data :

  • Yield : 65–72% after recrystallization

  • Purity : >98% (HPLC)

  • Spectroscopic Confirmation :

    • IR : 1685 cm⁻¹ (C=O stretch)

    • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 7.8 Hz, 1H, Ar-H), 3.64 (m, 4H, morpholine-H), 3.51 (s, 2H, CH2NH2)

Limitations and Mitigation Strategies

  • Competitive Side Reactions : Overacylation may occur at the primary amine group. Controlled stoichiometry (1:1 morpholine:acid chloride) and low temperatures suppress this.

  • Solvent Constraints : DCM’s low boiling point limits reaction scalability. Substitution with tetrahydrofuran (THF) improves throughput but reduces yield by 8–10%.

Reductive Amination Pathways

While less common, reductive amination offers a one-pot route from 3-(morpholine-4-carbonyl)benzaldehyde and ammonia . This method, though underutilized for this specific compound, draws parallels to propanone hydrochloride syntheses.

Protocol Overview

  • Imine Formation : Benzaldehyde reacts with aqueous ammonia in methanol at 25°C.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine to the primary amine.

  • Acidification : Treatment with HCl gas yields the hydrochloride salt.

Challenges :

  • Low conversion (35–40%) due to steric hindrance from the morpholine carbonyl.

  • Requires excess ammonia (5 eq.) to drive equilibrium toward imine formation.

Industrial-Scale Production Considerations

Cost Analysis of Routes

Table 2: Economic Comparison of Synthetic Methods

MethodRaw Material Cost ($/kg)Energy Consumption (kWh/kg)Overall Yield (%)
Nucleophilic Substitution1208578
Acylation14511072
Reductive Amination21015040

Green Chemistry Innovations

  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste by 60%.

  • Catalytic Morpholine Recovery : Zeolite-based catalysts enable 90% morpholine reuse in nucleophilic substitutions.

Analytical and Characterization Techniques

Purity Assessment

  • HPLC : C18 column, 70:30 H2O:ACN, 1 mL/min, RT ≈ 4.2 min.

  • Elemental Analysis : Calculated for C12H15N2O2Cl: C 54.45%, H 5.67%; Found: C 54.38%, H 5.71%.

Stability Profiling

  • Thermal Stability : Decomposition onset at 215°C (TGA).

  • Hygroscopicity : 3% weight gain at 75% RH over 48 hours .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(morpholine-4-carbonyl)phenyl]methanamine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of [3-(morpholine-4-carbonyl)phenyl]methanamine lies in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmaceutical agents.

1. Analgesics and Anti-inflammatory Agents
Research indicates that morpholine derivatives can exhibit analgesic and anti-inflammatory properties. For instance, studies have shown that compounds structurally related to this compound can effectively reduce pain in animal models, suggesting potential applications in pain management therapies .

2. Antimicrobial Activity
Morpholine derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain synthesized morpholine compounds exhibited significant antibacterial and antifungal activities against various pathogens, indicating their potential as new antimicrobial agents .

3. Anticancer Properties
There is emerging evidence that morpholine-based compounds may possess anticancer activities. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro, suggesting a role in cancer therapeutics .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Activity Reference
Analgesic ActivityEffective in reducing pain in animal models
Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria
Anticancer ActivityInhibits proliferation of cancer cells

Case Studies

Several case studies have highlighted the effectiveness of morpholine derivatives in therapeutic applications:

Case Study 1: Analgesic Effects
In a controlled study, researchers synthesized several morpholine derivatives, including this compound, and evaluated their analgesic effects using tail immersion tests on rats. Results indicated that these compounds significantly reduced pain compared to control groups, demonstrating their potential as analgesics .

Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of morpholine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of [3-(morpholine-4-carbonyl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The morpholine ring and amine group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Piperazine-Based Derivatives

  • [3-(4-Methylpiperazin-1-yl)phenyl]methanamine (Molecular Formula: C12H19N3; MW: 205.3 g/mol): Replaces the morpholine ring with a 4-methylpiperazine group. This compound has been explored in kinase inhibitor synthesis .
  • [3-[(2-Methylmorpholin-4-yl)methyl]phenyl]methanamine : Incorporates a methyl-substituted morpholine connected via a methylene bridge to the phenyl ring. The methyl group introduces steric hindrance, which may alter binding affinity in target proteins .

Morpholine-Oxane Hybrids

  • [3-(Morpholin-4-yl)oxan-3-yl]methanamine (Molecular Formula: C10H20N2O2; MW: 200.28 g/mol): Combines morpholine with an oxane (tetrahydropyran) ring.

Halogenated and Substituted Phenyl Derivatives

  • 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (Molecular Formula: C8H7ClF3NO): Features chloro and trifluoromethoxy substituents, which improve metabolic stability and lipophilicity. Such halogenated analogs are common in antiviral and antibacterial agents .
  • [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine : Substitutes a fluorine atom at the 4-position, which can influence electronic properties and binding interactions in target proteins .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Features
[3-(Morpholine-4-carbonyl)phenyl]methanamine C12H15N2O2 219.26 ~1.2 High polarity due to morpholine carbonyl; moderate lipophilicity
[3-(4-Methylpiperazin-1-yl)phenyl]methanamine C12H19N3 205.30 ~0.8 Increased basicity; improved aqueous solubility
[3-(Morpholin-4-yl)oxan-3-yl]methanamine C10H20N2O2 200.28 ~0.5 Rigid hybrid structure; enhanced selectivity
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine C8H7ClF3NO 225.60 ~2.5 High lipophilicity; metabolic stability

*Predicted logP values based on structural analogs in and .

Biological Activity

[3-(Morpholine-4-carbonyl)phenyl]methanamine, a compound with the CAS number 926226-99-5, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a morpholine ring attached to a phenyl group with a carbonyl functional group. This structural configuration is critical for its biological activity, influencing interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The morpholine moiety enhances solubility and facilitates binding to target sites, which may include:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, including focal adhesion kinase (FAK), with an IC50 value of 10.02 nM, indicating potent inhibitory activity compared to other compounds in the study .
  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values below 25 μM .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It was effective against pathogenic bacterial strains, but exhibited limited activity against fungal strains. The structure-activity relationship suggests that modifications to the morpholine ring can enhance antibacterial potency .

Case Studies

  • Inhibition of FAK : A study synthesized several inhibitors based on the morpholine structure, highlighting the effectiveness of this compound in inhibiting FAK in tumor-bearing mouse models. The biodistribution studies revealed significant tumor uptake, further supporting its potential as an anticancer agent .
  • Antimicrobial Evaluation : A comprehensive evaluation of various derivatives indicated that compounds containing the morpholine moiety exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
FAK InhibitionTumor Cells10.02
AntibacterialE. coli< 25
AnticancerHepG-2< 25
AnticancerMCF-7< 25

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(morpholine-4-carbonyl)phenyl]methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3-aminomethylbenzoic acid. React with morpholine in the presence of a coupling agent (e.g., EDCI or DCC) to form the morpholine-4-carbonyl intermediate.
  • Step 2 : Reduce the amide group to methanamine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
  • Key considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for coupling, THF for reduction) and temperature (60–80°C for coupling, room temperature for reduction) to maximize yield .
  • Validation : Confirm product purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodology :

  • Accelerated stability studies : Prepare solutions in buffers (pH 1–13) and store at 4°C, 25°C, and 40°C for 1–4 weeks.
  • Analysis : Use HPLC to quantify degradation products. Monitor amine oxidation (e.g., formation of nitro or imine derivatives) via FT-IR and LC-MS .
  • Outcome : Identify optimal storage conditions (e.g., inert atmosphere, amber vials at 4°C) to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.4–3.7 ppm), and methanamine protons (δ 1.8–2.2 ppm, split due to NH₂).
  • IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • MS : Use ESI-MS to verify molecular ion ([M+H]⁺ at m/z 235.3) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on morpholine or phenyl rings) influence the compound’s bioactivity and pharmacokinetics?

  • Methodology :

  • SAR Studies : Synthesize analogs with methyl, fluoro, or trifluoromethyl groups on the phenyl ring (e.g., [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine ).
  • Testing : Evaluate in vitro permeability (Caco-2 assays), metabolic stability (microsomal assays), and target binding (e.g., kinase inhibition assays).
  • Findings : Fluorine substitutions enhance metabolic stability; morpholine modifications alter solubility .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., GPCRs or enzymes)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like glycine transporters .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Validation : Compare predicted IC₅₀ values with experimental data from radioligand binding assays .

Q. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility screening : Use shake-flask method in water, DMSO, ethanol, and hexane. Measure via UV-Vis spectroscopy (λmax ~270 nm).
  • Contradiction analysis : Identify discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) using DSC and PXRD .
  • Resolution : Optimize co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

  • Methodology :

  • CYP inhibition assays : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4).
  • LC-MS/MS analysis : Quantify metabolite formation (e.g., hydroxylated derivatives).
  • Outcome : Classify inhibition potential (e.g., IC₅₀ < 10 μM indicates strong inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.